molecular formula C17H16FN5O2S B2452821 3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2195877-95-1

3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2452821
CAS No.: 2195877-95-1
M. Wt: 373.41
InChI Key: UKKCLQKWBPRFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorobenzyl group with a thiomorpholine ring and a pyrimido[4,5-d]pyrimidine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-fluorobenzylamine with a suitable pyrimidine derivative, followed by cyclization and thiomorpholine ring formation under controlled conditions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed biological effects .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-thiomorpholin-4-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-13-4-2-1-3-11(13)10-23-15(24)12-9-19-16(20-14(12)21-17(23)25)22-5-7-26-8-6-22/h1-4,9H,5-8,10H2,(H,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKCLQKWBPRFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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